molecular formula C19H27N5O3 B1200336 Bunazosin CAS No. 80755-51-7

Bunazosin

Cat. No. B1200336
CAS RN: 80755-51-7
M. Wt: 373.4 g/mol
InChI Key: RHLJLALHBZGAFM-UHFFFAOYSA-N
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Description

Bunazosin is an α1-adrenergic receptor antagonist . It was initially developed to treat benign prostatic hyperplasia (BPH) and has been approved in Japan in a topical form to treat glaucoma .


Synthesis Analysis

Bunazosin can be synthesized using a variety of methods. One such method involves the use of amine functionalized MCM-41, a highly efficient, heterogeneous, and recyclable catalyst for the synthesis of quinazoline-2,4 (1H,3H)-dione derivatives from 2-aminobenzonitriles and carbon dioxide .


Molecular Structure Analysis

Bunazosin has a molecular formula of C19H27N5O3 and a molar mass of 373.457 g·mol−1 . It contains a total of 56 bonds, including 29 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), 2 ethers (aromatic), and 1 Pyrimidine .


Physical And Chemical Properties Analysis

Bunazosin has a molecular weight of 409.9 g/mol and a molecular formula of C19H28ClN5O3 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .

Mechanism of Action

Target of Action

Bunazosin is a selective α1-adrenoceptor antagonist . The α1-adrenoceptor is a type of protein found in various tissues throughout the body, including the vascular smooth muscle and the uveoscleral pathway in the eye. It plays a crucial role in regulating blood pressure and intraocular pressure.

Mode of Action

As an α1-adrenoceptor antagonist, Bunazosin works by blocking the α1-adrenoceptors. This blockade prevents the normal response to neurotransmitters like norepinephrine, leading to a relaxation of the vascular smooth muscle and a reduction of aqueous outflow through the uveoscleral pathway . This results in a decrease in blood pressure and intraocular pressure.

Biochemical Pathways

The primary biochemical pathway affected by Bunazosin is the adrenergic signaling pathway. By blocking the α1-adrenoceptors, Bunazosin disrupts the normal vasoconstrictive response to adrenergic stimulation, leading to vasodilation and a reduction in blood pressure. In the eye, Bunazosin reduces aqueous humor production, thereby lowering intraocular pressure .

Pharmacokinetics

It is known that bunazosin can reach the posterior retina by local penetration at concentrations sufficient to attenuate the phenylephrine- or et-1–induced constriction of retinal arteries . In patients with renal insufficiency, the plasma clearance of Bunazosin was found to be reduced, indicating that renal function may impact the drug’s bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bunazosin. For instance, the presence of other drugs or substances in the body can affect how Bunazosin is metabolized and excreted, potentially impacting its effectiveness . Additionally, factors such as the patient’s renal function can influence the drug’s

Future Directions

Bunazosin has been used in trials studying the treatment of High Blood Pressure . It has also been studied for its potential to inhibit axial elongation and increase choroidal blood flow, which could have implications for the treatment of myopia .

properties

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19/h11-12H,4-10H2,1-3H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLJLALHBZGAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52712-76-2 (hydrochloride)
Record name Bunazosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022700
Record name Bunazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bunazosin

CAS RN

80755-51-7
Record name Bunazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80755-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bunazosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bunazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bunazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUNAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUW4V7G2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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